

Structure-activity relationship of 4-Bromo-N-phenylbenzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-Bromo-Nphenylbenzenesulfonamide

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An Objective Comparison of **4-Bromo-N-phenylbenzenesulfonamide** Analogs in Drug Discovery

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **4-Bromo-N-phenylbenzenesulfonamide** analogs. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their biological activities supported by experimental data.

Data Presentation

The following tables summarize the quantitative data for different series of **4-Bromo-N-phenylbenzenesulfonamide** analogs, focusing on their enzyme inhibition, cellular activity, and antimicrobial/antioxidant potential.

Table 1: Enzyme Inhibition and Cellular Activity of **4-Bromo-N-phenylbenzenesulfonamide** Analogs



Compound Series	Target	Key Structural Features	Activity (IC50/EC50)	Reference
N-substituted-(4- bromophenyl)-4- ethoxybenzenes ulfonamides	Acetylcholinester ase (AChE)	Varied N- alkyl/aralkyl substituents on the sulfonamide nitrogen.	Good inhibitory potential (specific IC50 values not detailed in snippet).	[1]
N-substituted-(4- bromophenyl)-4- ethoxybenzenes ulfonamides	α-glucosidase	Varied N- alkyl/aralkyl substituents on the sulfonamide nitrogen.	Good inhibitory potential (specific IC50 values not detailed in snippet).	[1]
4-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,5 -difluorobenzenes ulfonamide	Peroxisome Proliferator- Activated Receptor y (PPARy)	A 4-bromo and 2,5-difluoro substitution on the benzenesulfona mide ring.	High transcriptional potency (specific EC50 values not detailed in snippet, but noted for higher affinity).	[2]
N-(2-acetyl-4- bromophenyl)-4- methylbenzenes ulfonamide	Acetylcholinester ase (AChE)	An acetyl group and bromine on the N-phenyl ring and a methyl group on the benzenesulfona mide ring.	IC50 = 8.9 ± 0.21 μΜ	[3]
N-(2-acetyl-4- bromophenyl)-4- methylbenzenes ulfonamide	Butyrylcholineste rase (BChE)	An acetyl group and bromine on the N-phenyl ring and a methyl group on the benzenesulfona mide ring.	IC50 = 26.5 ± 0.24 μM	[3]



Table 2: Antioxidant and Antimicrobial Activity of **4-Bromo-N-phenylbenzenesulfonamide** Analogs

Compound Series	Assay	Key Structural Features	Activity	Reference
N-{4-[(4- Bromophenyl)sul fonyl]benzoyl}-L- valine derivatives (specifically 4H- 1,3-oxazol-5-one 6)	DPPH Radical Scavenging	L-valine residue and a 4-[(4- bromophenyl)sulf onyl]phenyl moiety, with an oxazolone ring.	16.75 ± 1.18% DPPH inhibition.	[4]
N-(2-acetyl-4- bromophenyl)-4- methylbenzenes ulfonamide	DPPH Radical Scavenging	An acetyl group and bromine on the N-phenyl ring and a methyl group on the benzenesulfona mide ring.	IC50 = 20.6 ± 0.42 μM	[3]
N-(2-acetyl-4- bromophenyl)-4- methylbenzenes ulfonamide	Nitric Oxide (NO) Scavenging	An acetyl group and bromine on the N-phenyl ring and a methyl group on the benzenesulfona mide ring.	IC50 = 15.7 ± 0.20 μM	[3]
N-{4-[(4- Bromophenyl)sul fonyl]benzoyl}-L- valine derivatives	Antimicrobial (various bacterial strains)	L-valine residue and a 4-[(4- bromophenyl)sulf onyl]phenyl moiety.	Potentially improved antimicrobial effect due to high lipophilicity (clogP values).	[4]

Experimental Protocols

Validation & Comparative





Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.

Acetylcholinesterase (AChE) and α-Glucosidase Inhibition Assays

The inhibitory potential of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides against AChE and α -glucosidase was evaluated.[1] While the specific details of the protocol are not available in the provided information, a general methodology for such assays typically involves:

- Enzyme and Substrate Preparation: A solution of the target enzyme (AChE or α-glucosidase) and its specific substrate are prepared in an appropriate buffer.
- Inhibitor Incubation: The synthesized compounds (analogs) are pre-incubated with the enzyme solution for a specific period to allow for binding.
- Enzymatic Reaction: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
- Detection: The product of the enzymatic reaction is measured over time, usually by spectrophotometry (monitoring changes in absorbance).
- IC50 Determination: The concentration of the analog that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PPARy Cellular Reporter Assay

The potency of the benzenesulfonamide analogs to transcribe PPARy target genes was assessed using a cellular reporter assay.[2] A typical protocol for this type of assay is as follows:

Cell Culture and Transfection: A suitable cell line is cultured and then co-transfected with two
plasmids: one expressing the PPARy protein and another containing a reporter gene (e.g.,
luciferase) under the control of a PPARy-responsive promoter.



- Compound Treatment: The transfected cells are treated with various concentrations of the synthesized analogs.
- Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
- EC50 Determination: The effective concentration that produces 50% of the maximal response (EC50) is determined by plotting the luciferase activity against the logarithm of the analog concentration.

DPPH Radical Scavenging Assay

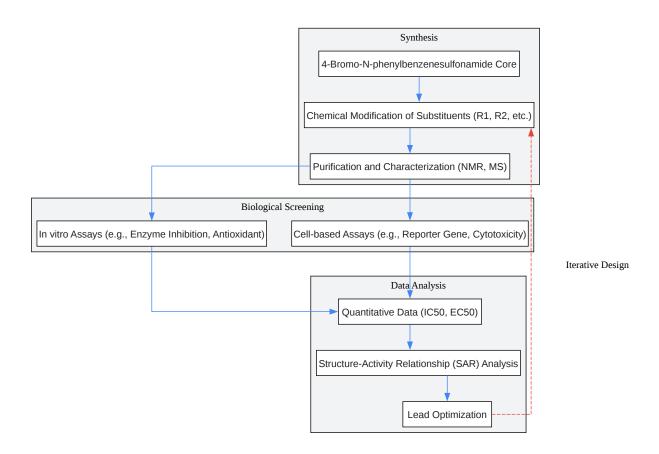
The antioxidant activity of the synthesized derivatives was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[3][4] The general procedure is:

- Sample Preparation: Solutions of the test compounds are prepared at various concentrations.
- Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with the test compound solutions.
- Incubation: The mixture is incubated in the dark for a specified time.
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity.
- Calculation: The percentage of inhibition is calculated, and for some studies, the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Visualizations

Experimental Workflow for SAR Studies



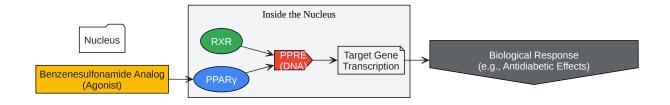


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Caption: Experimental workflow for the synthesis and evaluation of **4-Bromo-N-phenylbenzenesulfonamide** analogs.

Simplified PPARy Signaling Pathway



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- To cite this document: BenchChem. [Structure-activity relationship of 4-Bromo-N-phenylbenzenesulfonamide analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269783#structure-activity-relationship-of-4-bromo-n-phenylbenzenesulfonamide-analogs]



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